molecular formula C4H12Cl2N2O3 B555970 2-Amino-4-(aminooxy)butanoic acid dihydrochloride CAS No. 65518-20-9

2-Amino-4-(aminooxy)butanoic acid dihydrochloride

Cat. No. B555970
CAS RN: 65518-20-9
M. Wt: 207.05 g/mol
InChI Key: JKQSTQVJTPUGQN-UHFFFAOYSA-N
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Description

2-Amino-4-(aminooxy)butanoic acid dihydrochloride is a cyclization product of the antibiotic cycloserine . It has been synthesized from 2-amino-4-oxobutanoic acid by the addition of hydrochloric acid and then heated to reflux for 20 hours .


Synthesis Analysis

The compound has been synthesized from 2-amino-4-oxobutanoic acid by the addition of hydrochloric acid and then heated to reflux for 20 hours .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride is C4H12Cl2N2O3 . The InChI code is 1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H .


Chemical Reactions Analysis

The compound is a cyclization product of the antibiotic cycloserine . It has been synthesized from 2-amino-4-oxobutanoic acid by the addition of hydrochloric acid and then heated to reflux for 20 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.05 g/mol . It is a powder at room temperature .

Scientific Research Applications

Molecular Docking and Structural Studies

  • Molecular Docking and Vibrational Studies : The compound has been studied for its molecular docking and vibrational properties. It is used in theoretical calculations and experimental spectra analysis, contributing to understanding its stability, reactivity, and potential as a nonlinear optical material. Such studies are crucial in drug discovery and material science (Vanasundari et al., 2018).

  • Spectroscopic Investigation : Spectroscopic investigations of similar butanoic acid derivatives have provided insights into their vibrational assignments, reactivity, and potential interactions with biological targets. This aids in the development of new materials and pharmacological agents (Vanasundari et al., 2017).

Antimetabolite Production

  • Antimetabolite Antibiotic Production : Research has shown that 2-Amino-4-(aminooxy)butanoic acid derivatives can be precursors in the production of antimetabolite antibiotics. This finding is significant in the field of antibiotic synthesis and microbial chemistry (Scannell et al., 1976).

Solubility and Solvent Studies

  • Solubility in Different Solvents : Studies on the solubility of similar compounds in various solvents provide valuable data for their purification processes. Understanding solubility is critical for the pharmaceutical industry and material science applications (Zhu et al., 2019).

properties

IUPAC Name

2-amino-4-aminooxybutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSTQVJTPUGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626478
Record name O-Aminohomoserine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(aminooxy)butanoic acid dihydrochloride

CAS RN

65518-20-9
Record name O-Aminohomoserine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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